Cas no 1780-39-8 (2,4,6-Trichloro-5-phenylpyrimidine)
2,4,6-Trichloro-5-phenylpyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6-Trichloro-5-phenylpyrimidine
- 2,4,6-Trichlor-5-phenyl-pyrimidin
- 2,4,6-trichloro-5-phenyl-pyrimidine
- 5-Phenyl-2,4,6-trichlor-pyrimidin
- AC1L6NKQ
- AC1Q3RWY
- AG-J-10338
- AR-1D3061
- CTK4D6666
- NSC66915
- Phenyl-trichlorpyrimidin
- Pyrimidine,4,6-trichloro-5-phenyl-
- NSC-66915
- CHEMBL1967524
- YMCHZJBZJNKSHU-UHFFFAOYSA-N
- NCI60_024078
- SB60342
- DTXSID20290128
- 1780-39-8
- DS-003585
-
- Inchi: 1S/C10H5Cl3N2/c11-8-7(6-4-2-1-3-5-6)9(12)15-10(13)14-8/h1-5H
- InChI Key: YMCHZJBZJNKSHU-UHFFFAOYSA-N
- SMILES: ClC1C(=C(N=C(N=1)Cl)Cl)C1C=CC=CC=1
Computed Properties
- Exact Mass: 257.95205
- Monoisotopic Mass: 257.951831g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78
2,4,6-Trichloro-5-phenylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM164703-1g |
2,4,6-trichloro-5-phenylpyrimidine |
1780-39-8 | 95% | 1g |
$745 | 2021-08-05 | |
| Chemenu | CM164703-1g |
2,4,6-trichloro-5-phenylpyrimidine |
1780-39-8 | 95% | 1g |
$622 | 2023-02-17 | |
| Cooke Chemical | BD9082347-1g |
2,4,6-Trichloro-5-phenylpyrimidine |
1780-39-8 | 95+% | 1g |
RMB 3589.60 | 2025-02-20 | |
| Ambeed | A914209-1g |
2,4,6-Trichloro-5-phenylpyrimidine |
1780-39-8 | 95+% | 1g |
$628.0 | 2024-08-03 |
2,4,6-Trichloro-5-phenylpyrimidine Suppliers
2,4,6-Trichloro-5-phenylpyrimidine Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2,4,6-Trichloro-5-phenylpyrimidine
Comprehensive Guide to 2,4,6-Trichloro-5-phenylpyrimidine (CAS No. 1780-39-8): Properties, Applications, and Industry Insights
2,4,6-Trichloro-5-phenylpyrimidine (CAS No. 1780-39-8) is a specialized halogenated pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its trichlorinated pyrimidine ring and phenyl substituent, serves as a versatile building block in synthetic chemistry. Its molecular structure, C10H5Cl3N2, enables unique reactivity patterns, making it valuable for constructing complex heterocyclic systems.
In recent years, the demand for high-purity pyrimidine intermediates like 2,4,6-Trichloro-5-phenylpyrimidine has surged due to advancements in drug discovery and crop protection formulations. Researchers frequently search for "synthesis of phenylpyrimidine derivatives" or "CAS 1780-39-8 suppliers," reflecting its industrial relevance. The compound's electron-deficient aromatic system facilitates nucleophilic substitution reactions, a feature exploited in designing kinase inhibitors and herbicidal agents.
From a physicochemical perspective, 2,4,6-Trichloro-5-phenylpyrimidine typically appears as a white to off-white crystalline solid with a melting point range of 120-125°C. Its lipophilic nature (logP ~3.5) and moderate water solubility (<0.1 g/L at 20°C) make it suitable for organic phase reactions. Analytical techniques like HPLC purity testing and GC-MS characterization are commonly employed to verify its quality, addressing frequent queries about "analytical methods for CAS 1780-39-8."
The compound's structural adaptability allows diverse functionalization at the 2-, 4-, and 6-positions through selective chloro displacement. This property answers many "how to modify trichloropyrimidine" searches in chemical forums. In medicinal chemistry, its scaffold appears in anticancer candidate molecules, particularly those targeting tyrosine kinase pathways. The phenyl-pyrimidine core also contributes to π-stacking interactions in biological systems, enhancing binding affinity.
Environmental and green chemistry considerations have spurred interest in "sustainable synthesis of 2,4,6-Trichloro-5-phenylpyrimidine." Recent patents disclose catalytic chlorination methods reducing chlorine waste, aligning with industry trends toward atom-efficient processes. Storage recommendations typically suggest argon-protected containers at 2-8°C to prevent moisture absorption and degradation, a practical detail often searched by laboratory technicians.
In material science, the compound's rigid aromatic structure contributes to developing liquid crystal materials and organic semiconductors. Its electron-transport properties are investigated for OLED applications, responding to growing searches about "pyrimidine-based electronic materials." The trichloromethyl groups additionally serve as cross-coupling precursors in polymer chemistry.
Quality control protocols for CAS 1780-39-8 emphasize residual solvent analysis and heavy metal screening, addressing regulatory concerns in GMP manufacturing. The compound's chromatographic purity (typically >98%) is critical for reproducible results in high-throughput screening applications. These specifications frequently appear in "technical datasheet requests" from procurement specialists.
Emerging research explores 2,4,6-Trichloro-5-phenylpyrimidine as a precursor for photoactive compounds in photodynamic therapy, leveraging its UV absorption characteristics (λmax ~270 nm). This application aligns with increasing searches for "pyrimidine photosensitizers" in biomedical literature. The compound's stability under acidic conditions further enables its use in solid-phase peptide synthesis as a protecting group intermediate.
Industrial scale-up challenges often revolve around "optimizing 2,4,6-Trichloro-5-phenylpyrimidine yield," with recent publications highlighting continuous flow chemistry approaches. The cost-effectiveness of starting materials like phenylacetonitrile significantly impacts production economics, a key consideration for manufacturers addressing "bulk pricing trends" inquiries.
From a safety standpoint, standard laboratory handling precautions apply, with particular attention to dust control during weighing operations. The compound's thermal stability profile (decomposition onset >200°C) makes it compatible with most common organic solvents, including DMF and dichloromethane – information frequently sought in "solubility data for CAS 1780-39-8" searches.
The future trajectory for 2,4,6-Trichloro-5-phenylpyrimidine research appears promising, particularly in combinatorial chemistry libraries and fragment-based drug design. Its balanced molecular weight (259.51 g/mol) and rotatable bond count (1) make it attractive for lead optimization programs. These attributes respond to growing "fragment screening compounds" queries in pharmaceutical databases.
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